CK-636

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Anti-inflammatory Drugs

Scientific Field: Medicinal Chemistry

Summary of Application: The compound is a derivative of naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever.

Methods of Application: The compound was obtained in high yield in the reaction between tryptamine and naproxen.

Results or Outcomes: The newly synthesized naproxen derivative was fully analyzed and characterized via 1 H, 13 C-NMR, UV, IR, and mass spectral data.

Application in Antiviral Drugs

Scientific Field: Pharmacology

Summary of Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Methods of Application: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications.

Application in Antiproliferative Activities

Scientific Field: Oncology

Summary of Application: The compound was evaluated for its in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines.

Methods of Application: The compound was synthesized and then tested against the mentioned cancer cell lines.

Results or Outcomes: Some of the target compounds demonstrated effective activities towards the three tumour cell lines.

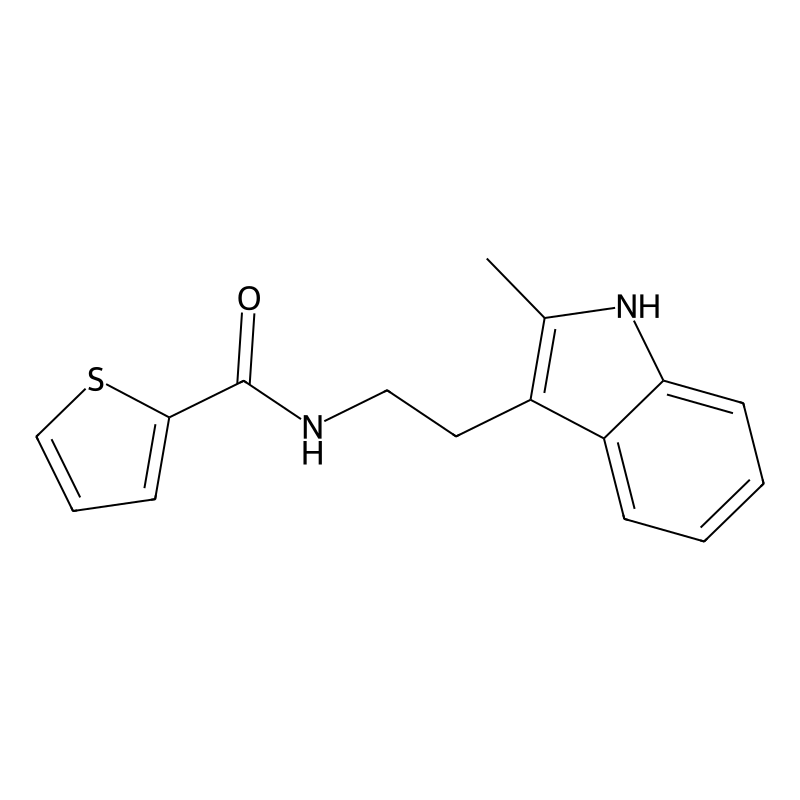

CK-636, also known as CK-0944636, is a small molecule compound that functions as an inhibitor of the Arp2/3 complex. This complex plays a critical role in actin polymerization, which is essential for various cellular processes, including cell motility and shape changes. The chemical structure of CK-636 allows it to bind to the Arp2/3 complex, thereby inhibiting its activity and subsequently reducing actin filament formation in cells. Its chemical formula is C₁₈H₁₉N₃O₂S, with a CAS number of 442632-72-6 .

- Formation of Indole Derivatives: Starting materials are reacted to form indole structures that are crucial for the activity of CK-636.

- Coupling Reactions: Key intermediates undergo coupling reactions to form the final compound.

- Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .

CK-636 exhibits significant biological activity as an inhibitor of actin polymerization. It has been demonstrated to reduce the formation of branched actin filaments in various experimental setups, including live cell assays. The compound has IC50 values of 4 µM for human Arp2/3 complexes and 32 µM for bovine complexes, indicating its potency in inhibiting actin assembly across different species . Moreover, CK-636 has been shown to affect cellular processes such as motility and shape change by modulating the cytoskeletal architecture.

CK-636 is primarily used in research settings to study the dynamics of actin polymerization and its implications in various biological processes. Its role as an Arp2/3 complex inhibitor makes it valuable for:

- Investigating cellular motility and morphology.

- Understanding diseases associated with cytoskeletal dysfunction.

- Screening for potential therapeutic applications targeting cancer metastasis and other conditions involving aberrant cell movement .

Interaction studies have shown that CK-636 selectively binds to the Arp2/3 complex, inhibiting its function without affecting other pathways significantly. Research indicates that it can modulate cellular responses by altering actin dynamics, which is crucial for processes like endocytosis and cell division. For instance, fluorescence microscopy has revealed reduced branched filament formation in cells treated with CK-636 compared to controls .

Several compounds exhibit structural and functional similarities to CK-636, particularly in their roles as inhibitors of actin polymerization through interaction with the Arp2/3 complex. Notable compounds include:

| Compound | Structure Similarity | IC50 (µM) | Unique Features |

|---|---|---|---|

| CK-548 | Moderate | 100 (not effective) | Insoluble at higher concentrations |

| CK-666 | High | 4 | More potent than CK-636 against human Arp2/3 |

| CK-869 | Moderate | 10 | Effective in different cellular contexts |

CK-666 stands out due to its higher potency compared to CK-636 against human Arp2/3 complexes, while CK-548 shows limited effectiveness under similar conditions . This highlights CK-636's unique balance between efficacy and specificity in targeting the Arp2/3 complex.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Zhou K, Muroyama A, Underwood J, Leylek R, Ray S, Soderling SH, Lechler T. Actin-related protein2/3 complex regulates tight junctions and terminal differentiation to promote epidermal barrier formation. Proc Natl Acad Sci U S A. 2013 Oct 1;110(40):E3820-9. doi: 10.1073/pnas.1308419110. Epub 2013 Sep 16. PubMed PMID: 24043783; PubMed Central PMCID: PMC3791730.

3: Nolen BJ, Tomasevic N, Russell A, Pierce DW, Jia Z, McCormick CD, Hartman J, Sakowicz R, Pollard TD. Characterization of two classes of small molecule inhibitors of Arp2/3 complex. Nature. 2009 Aug 20;460(7258):1031-4. doi: 10.1038/nature08231. Epub 2009 Aug 2. PubMed PMID: 19648907; PubMed Central PMCID: PMC2780427.